molecular formula C10H11Cl2NO3S B4240321 2,4-dichloro-6-(1-pyrrolidinylsulfonyl)phenol

2,4-dichloro-6-(1-pyrrolidinylsulfonyl)phenol

Cat. No. B4240321
M. Wt: 296.17 g/mol
InChI Key: UHKQMARVSRNCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPC is a synthetic compound that was first synthesized in the 1970s. It belongs to the family of sulfonamide compounds and has been extensively studied for its biological properties. DPC has been found to have a wide range of applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

DPC has been extensively studied for its applications in neuroscience research. It has been found to have a potent inhibitory effect on the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the brain. DPC has also been found to inhibit the activity of the protein kinase C, which is involved in the regulation of neuronal signaling.

Mechanism of Action

DPC exerts its effects by binding to the active site of carbonic anhydrase and protein kinase C. This binding results in the inhibition of their activity, leading to a decrease in the levels of carbon dioxide and an increase in the levels of bicarbonate in the brain. This, in turn, leads to a decrease in the activity of neurons and a reduction in the release of neurotransmitters.
Biochemical and physiological effects:
DPC has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of carbon dioxide in the brain, leading to a decrease in the activity of neurons. DPC has also been found to reduce the levels of glutamate, a neurotransmitter that is involved in the regulation of neuronal signaling. This reduction in glutamate levels leads to a decrease in the excitability of neurons.

Advantages and Limitations for Lab Experiments

DPC has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase and protein kinase C, making it an ideal tool for studying the role of these enzymes in the brain. It is also relatively stable and can be stored for long periods of time. However, DPC has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the brain. Additionally, DPC has been found to have some toxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DPC. One area of research is the development of new compounds that have similar properties to DPC but with fewer toxic effects. Another area of research is the study of the role of carbonic anhydrase and protein kinase C in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of DPC may lead to more efficient and cost-effective production of this compound.
In conclusion, DPC is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been found to have a wide range of applications in neuroscience research and has been extensively studied for its effects on carbonic anhydrase and protein kinase C. While DPC has some limitations for lab experiments, it has several advantages and has potential for future research.

properties

IUPAC Name

2,4-dichloro-6-pyrrolidin-1-ylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3S/c11-7-5-8(12)10(14)9(6-7)17(15,16)13-3-1-2-4-13/h5-6,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKQMARVSRNCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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